molecular formula C16H21BClFO3 B595797 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-17-4

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B595797
CAS No.: 1256360-17-4
M. Wt: 326.599
InChI Key: JPKOOSAIHYNUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core with a substituted phenyl ring. Key structural attributes include:

  • Substituents: A fluorine atom at position 2, a chlorine atom at position 4, and a cyclopropylmethoxy group at position 5 of the phenyl ring.
  • Molecular Formula: C₁₆H₂₀BClFO₃.
  • Molecular Weight: ~325.25 g/mol (calculated).
  • Applications: Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science.

Properties

IUPAC Name

2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClFO3/c1-15(2)16(3,4)22-17(21-15)11-7-14(12(18)8-13(11)19)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKOOSAIHYNUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682335
Record name 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-17-4
Record name 1,3,2-Dioxaborolane, 2-[4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key components:

  • Aromatic core : 4-chloro-5-(cyclopropylmethoxy)-2-fluorophenyl group.

  • Boronate ester : Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
    Strategies focus on constructing the aromatic ring first, followed by boronate esterification.

Stepwise Synthesis

Synthesis of the Aromatic Intermediate

The aromatic core is prepared via sequential functionalization:

Chlorination and Fluorination

A meta-substituted fluorobenzene derivative is chlorinated at the para position using Cl₂ or N-chlorosuccinimide (NCS). Fluorine is introduced via Balz-Schiemann or halogen exchange reactions.

Electrophilic Borylation

Del Grosso et al. demonstrated regioselective electrophilic borylation of haloarenes using BCl₃ followed by pinacol trapping:

Ar-X+BCl3AlCl3Ar-BCl2PinacolAr-B(pin)\text{Ar-X} + \text{BCl}3 \xrightarrow{\text{AlCl}3} \text{Ar-BCl}_2 \xrightarrow{\text{Pinacol}} \text{Ar-B(pin)}

For the target compound, this method may achieve direct borylation at the ortho position relative to fluorine.

Organometallic Route

Adapting methods from CN101863912A, the aryl halide undergoes lithium-halogen exchange at -78°C, followed by reaction with pinacol boronate:

Ar-Cl+LiAr-LiB(OR)3Ar-B(OR)2PinacolAr-B(pin)\text{Ar-Cl} + \text{Li} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OR)}3} \text{Ar-B(OR)}2 \xrightarrow{\text{Pinacol}} \text{Ar-B(pin)}

Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

  • Temperature: -78°C to -50°C.

  • Yield: 85–94% (extrapolated from analogous reactions).

Optimization of Reaction Conditions

Temperature Control

Low temperatures (-78°C) suppress side reactions such as aryl coupling, critical for maintaining regioselectivity.

Solvent Selection

  • THF : Enhances solubility of organolithium intermediates.

  • Diethyl ether : Preferred for faster kinetics in lithiation.

Stoichiometry

A 1:1.1 molar ratio of aryl halide to butyllithium minimizes unreacted starting material.

Purification and Characterization

Purification

  • Crystallization : Isopropyl ether/sherwood oil mixtures yield high-purity product (98% by ¹H-NMR).

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) resolves boronate esters from biphenyl byproducts.

Characterization Data

Property Value
Molecular FormulaC₁₆H₂₁BClFO₃
Molecular Weight326.6 g/mol
Melting Point92–94°C
Storage Conditions2–8°C, inert atmosphere

¹H-NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.10 (m, 2H, OCH₂), 1.30 (s, 12H, pinacol-CH₃), 1.15 (m, 1H, cyclopropyl), 0.60 (m, 4H, cyclopropyl).

Challenges and Mitigation

Hydrolysis Sensitivity

Boronate esters hydrolyze in moisture. Solution : Use anhydrous solvents and glovebox techniques.

Regioselectivity in Alkoxylation

Competing O- vs. C-alkylation. Solution : Bulky bases (e.g., DBU) favor O-alkylation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 2-(2-(Cyclopropylmethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Fluorine (position 4), cyclopropylmethoxy (position 2).
  • Molecular Formula : C₁₆H₂₁BFO₃.
  • Molecular Weight : 274.17 g/mol .
Compound B : 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Chlorine (position 3), methoxy (position 4), trifluoromethyl (position 5).
  • Molecular Formula : C₁₄H₁₇BClF₃O₃.
  • Molecular Weight : 336.54 g/mol .
  • Key Difference : The trifluoromethyl group enhances electron-withdrawing properties, which may accelerate coupling reactions but reduce solubility due to increased hydrophobicity.

Halogen and Functional Group Variations

Compound C : 2-(4-Fluoro-3-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Fluorine (position 4), methanesulfonyl (position 3).
  • Molecular Formula : C₁₃H₁₈BFO₄S.
  • Molecular Weight : 313.25 g/mol .
Compound D : 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Fluorine (position 2), bromomethyl (position 5).
  • Molecular Formula : C₁₃H₁₇BBrFO₂.
  • Molecular Weight : 314.99 g/mol .
  • Key Difference : The bromomethyl group offers a handle for further functionalization (e.g., nucleophilic substitution), unlike the target compound’s cyclopropylmethoxy group.
Compound E : 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Two cyclopropylmethoxy groups (positions 3 and 5).
  • Synthesis : Requires 4.0 equivalents of (bromomethyl)cyclopropane and 6.0 equivalents of K₂CO₃ at 80°C for 12 hours .
  • Key Difference: Increased steric bulk may hinder coupling reactivity compared to the mono-substituted target compound.
Compound F : 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituents : Fluorine (position 2).
  • Molecular Weight : 234.07 g/mol .

Comparative Data Table

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Feature
Target Cl (4), F (2), OCH₂C₃H₅ (5) C₁₆H₂₀BClFO₃ 325.25 Balanced steric/electronic effects
A F (4), OCH₂C₃H₅ (2) C₁₆H₂₁BFO₃ 274.17 Reduced halogenation
B Cl (3), OCH₃ (4), CF₃ (5) C₁₄H₁₇BClF₃O₃ 336.54 Strong electron withdrawal
C F (4), SO₂CH₃ (3) C₁₃H₁₈BFO₄S 313.25 High oxidative stability
D F (2), BrCH₂ (5) C₁₃H₁₇BBrFO₂ 314.99 Functionalizable bromomethyl
E OCH₂C₃H₅ (3,5) C₁₉H₂₆BO₄ 337.22 High steric bulk
F F (2) C₁₂H₁₆BFO₂ 234.07 Simplified structure

Biological Activity

The compound 2-(4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to by its chemical structure or CAS number 1256360-15-2, is a boron-containing compound that has garnered attention in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C14H19BClFO3C_{14}H_{19}BClFO_3 with a molecular weight of approximately 300.56 g/mol. Its structure features a dioxaborolane ring, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H19BClFO3
Molecular Weight300.56 g/mol
CAS Number1256360-15-2
Boiling PointNot available

Research indicates that compounds similar to dioxaborolanes often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific biological mechanisms for this compound are still under investigation, but potential activities include:

  • Inhibition of Enzymatic Activity : Dioxaborolanes can act as enzyme inhibitors, particularly in pathways involving proteases and kinases.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.

Therapeutic Applications

Preliminary studies suggest that this compound could have applications in:

  • Cancer Therapy : By inhibiting specific kinases involved in tumor growth.
  • Anti-inflammatory Treatments : Potential modulation of immune responses through targeted signaling pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anti-cancer agent.
  • Mechanistic Insights into Enzyme Inhibition :
    • Another research effort focused on the compound's interaction with serine proteases. The findings revealed that it could effectively inhibit protease activity, which is critical in various physiological processes and disease states.
  • Pharmacokinetics and Bioavailability :
    • An investigation into the pharmacokinetic properties showed promising absorption rates in model organisms, indicating potential for systemic administration in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this boronate ester, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or direct borylation of halogenated precursors. Key steps include using potassium acetate as a base in 1,4-dioxane under inert atmosphere (90°C, 24 hours), achieving ~43% yield . To optimize yields:

  • Use Buchwald-Hartwig catalysts (e.g., Pd(dppf)Cl₂) for aryl halide activation.
  • Purify intermediates via column chromatography to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC-MS.

Q. How is the structural identity of the compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : Compare 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR shifts with reference data for fluorophenyl-dioxaborolane derivatives .
  • X-ray Crystallography : Resolve crystal structures to validate substituent positions (e.g., cyclopropylmethoxy orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₀BClFO₃).

Q. What methods are recommended for assessing purity and detecting impurities?

  • Methodological Answer :

  • HPLC-PDA/ELSD : Use C18 columns with acetonitrile/water gradients to detect impurities <0.1% .
  • Residual Solvent Analysis (GC-MS) : Ensure removal of dioxane or THF.
  • Elemental Analysis : Verify boron and chlorine content (±0.3% theoretical).

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-donating cyclopropylmethoxy group enhances boronate ester stability but may sterically hinder coupling. To mitigate:

  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Optimize solvent polarity (e.g., THF/H₂O mixtures) to balance solubility and reactivity .
  • Compare coupling rates with methoxy or tert-butoxy analogs to quantify steric effects.

Q. What strategies are effective for evaluating biological activity, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity).
  • Cellular Uptake Studies : Label the compound with 18F^{18}\text{F} for PET imaging to assess bioavailability .
  • Docking Simulations : Model interactions with target proteins (e.g., EGFR) using Schrödinger Suite or AutoDock.

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT calculations)?

  • Methodological Answer :

  • Benchmark DFT Methods : Use B3LYP/6-311+G(d,p) for NMR chemical shift calculations. Adjust solvent models (PCM for DMSO) .
  • Validate Tautomerism : If NMR peaks suggest multiple conformers, perform variable-temperature NMR or NOESY to resolve dynamics.
  • Collaborate with Crystallographers : Cross-validate computational models with X-ray data .

Q. What are the stability considerations for long-term storage under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C typical for dioxaborolanes).
  • Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the cyclopropylmethoxy group .
  • Hydrolytic Stability : Monitor boronate ester degradation in aqueous buffers (pH 7.4, 37°C) via 11B^{11}\text{B} NMR.

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different assay platforms?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Use Orthogonal Assays : Confirm anti-proliferative activity via MTT and colony formation assays .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., fluorophenyl-boronate esters) to identify trends .

Q. Why might X-ray crystallography and NMR data suggest different conformations?

  • Methodological Answer :

  • Dynamic Effects : Solution-state NMR captures time-averaged conformers, while X-ray shows static solid-state structures.
  • Crystal Packing Forces : Substituents like fluorine may adopt non-equilibrium positions in crystals .
  • Temperature Effects : Perform low-temperature NMR to reduce conformational mobility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.